molecular formula C18H17N3O2S B2823787 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea CAS No. 1795362-13-8

1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Cat. No. B2823787
CAS RN: 1795362-13-8
M. Wt: 339.41
InChI Key: QKCQLSPHOSSFAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. The exact synthesis process would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would contain several cyclic structures (the phenyl, pyridinyl, and thiophenyl groups) attached to a central urea group. The presence of the oxygen, nitrogen, and sulfur atoms within these rings would likely result in a molecule with several polar regions, which could have implications for its physical and chemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups within its structure. For example, the urea group could potentially undergo reactions involving its carbonyl or amine groups. The aromatic rings could potentially participate in electrophilic aromatic substitution reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Its solubility, for example, would likely be affected by the presence of the polar groups within its structure. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Scientific Research Applications

Synthesis and Biochemical Evaluation

A series of compounds similar in structure to 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test conformational flexibility, which is compatible with high inhibitory activities (J. Vidaluc et al., 1995).

Enzymatic Acylation in Green Chemistry

In the realm of green chemistry, enzymatic acylation has been performed on nucleosides, using hexanoic anhydride and vinyl esters by CALB lipase with excellent regioselectivity. This process has been carried out in 2-methyltetrahydrofuran (MeTHF), highlighting its potential as a green solvent substitute for THF in biocatalyzed processes (Y. Simeó et al., 2009).

Anticancer Investigations

Derivatives of urea, including those similar to the compound , have been investigated for their anticancer properties. For instance, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting the potential for these compounds as anticancer agents (Jian Feng et al., 2020).

Molecular Docking and DNA Binding

Molecular docking and DNA binding studies have been conducted on urea derivatives to understand their interactions at a molecular level. For example, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been synthesized and its structure elucidated, followed by computational studies and DNA binding assays, providing insights into its potential biological activities (Mushtaque et al., 2016).

Neuroprotective Properties

Urea and thiourea derivatives have been evaluated for their antiparkinsonian activity, with some showing significant activity in haloperidol-induced catalepsy in mice. This suggests the neuroprotective properties of these compounds, potentially leading to new treatments for Parkinson's disease (F. Azam et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it were being studied as a potential drug, for example, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical substance, appropriate safety precautions should be taken when handling and storing this compound to minimize risk .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a drug, for example, future research might focus on optimizing its synthesis, studying its mechanism of action in more detail, or conducting preclinical and clinical trials .

properties

IUPAC Name

1-(2-methoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-16(17)21-18(22)20-10-13-8-15(11-19-9-13)14-6-7-24-12-14/h2-9,11-12H,10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCQLSPHOSSFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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